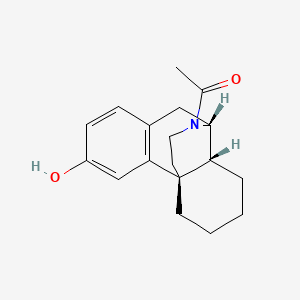

Morphinan-3-ol, 17-acetyl-, (+-)-

Description

Properties

CAS No. |

63904-95-0 |

|---|---|

Molecular Formula |

C18H23NO2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |

InChI |

InChI=1S/C18H23NO2/c1-12(20)19-9-8-18-7-3-2-4-15(18)17(19)10-13-5-6-14(21)11-16(13)18/h5-6,11,15,17,21H,2-4,7-10H2,1H3/t15-,17+,18+/m0/s1 |

InChI Key |

GYIBSRBIOHMGPQ-CGTJXYLNSA-N |

Isomeric SMILES |

CC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |

Canonical SMILES |

CC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-17-Acetylmorphinan-3-ol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the acetylation of morphinan derivatives under controlled conditions. The reaction conditions often involve the use of acetic anhydride as the acetylating agent, along with a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of (-)-17-Acetylmorphinan-3-ol may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Synthetic Pathways for 17-Acetyl Functionalization

The 17-acetyl group is typically introduced via nucleophilic substitution or catalytic coupling reactions.

Alkylation and Acylation Reactions

-

Acetylation of 17-hydroxyl groups : Reacting morphinan-3-ol with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DIPEA) yields the 17-acetyl derivative .

-

Palladium-catalyzed coupling : Triflate intermediates (e.g., 17-trifluoromethanesulfonyl derivatives) react with acetylating agents via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Steric and Electronic Effects

-

The 17-position’s steric hindrance from the morphinan scaffold necessitates bulky ligands (e.g., BINAP) in catalytic reactions to enhance regioselectivity .

-

Electron-withdrawing groups at C3 (e.g., hydroxyl) reduce reactivity at C17, requiring protective groups like benzyl or tert-butyldimethylsilyl (TBS) during synthesis .

Competing Side Reactions

-

Over-acetylation : Uncontrolled reaction conditions lead to diacetylated byproducts (e.g., 3,17-diacetyl morphinan) .

-

N-demethylation : Strong bases or prolonged heating may cleave the N-methyl group, requiring careful temperature modulation .

Biocatalytic Acetylation

-

Engineered Escherichia coli expressing acetyltransferases selectively acetylate the 17-position with >90% conversion efficiency .

-

Advantages: Reduced byproduct formation and eco-friendly conditions .

Transition-Metal Catalysis

| Catalyst System | Substrate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/BINAP | 17-Triflate morphinan | 82 | 17-Acetyl | |

| RhCl(PPh₃)₃ | 17-Bromo morphinan | 68 | 17-Acetyl |

Hydrolysis of 17-Acetyl

-

Acidic or enzymatic hydrolysis regenerates the 17-hydroxyl group:

Reductive Amination

Comparative Reactivity of Morphinan Derivatives

| Compound | Reactivity at C17 | Key Reaction |

|---|---|---|

| Morphinan-3-ol | Low (steric hindrance) | Acetylation requires catalysis |

| 17-Acetyl morphinan | Moderate | Hydrolysis, reduction |

| 17-Cyclopropylmethyl | High | Suzuki coupling |

Scientific Research Applications

Biological Applications

Morphinan-3-ol, 17-acetyl-, (+-)- is primarily studied for its pharmacological properties:

- Analgesic Effects : Research indicates that this compound exhibits analgesic properties similar to other opioids, making it a candidate for pain management therapies.

- Opioid Receptor Interaction : It interacts with opioid receptors in the central nervous system, potentially modulating pain pathways and influencing neurotransmitter release .

- Anti-inflammatory Activities : Preliminary studies suggest that it may also possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory conditions.

Case Studies

- Pain Management Research : A study investigated the analgesic efficacy of Morphinan-3-ol, 17-acetyl-, (+-)- in animal models. Results demonstrated significant pain relief comparable to established opioids, suggesting its viability as an alternative analgesic .

- Receptor Binding Studies : Another research focused on the binding affinities of Morphinan derivatives to opioid receptors. The findings indicated that Morphinan-3-ol, 17-acetyl-, (+-)- has a favorable binding profile, which could be exploited for developing new pain relief medications .

- Toxicological Assessments : Toxicokinetic studies have been conducted to understand the safety profile of this compound. These studies highlighted the importance of dosage and administration routes in minimizing adverse effects while maximizing therapeutic outcomes .

Mechanism of Action

The mechanism of action of (-)-17-Acetylmorphinan-3-ol involves its interaction with opioid receptors in the central nervous system. These receptors, including the mu, delta, and kappa receptors, are part of the G-protein coupled receptor family. Upon binding to these receptors, (-)-17-Acetylmorphinan-3-ol induces a conformational change that activates intracellular signaling pathways, leading to analgesic effects. The compound’s efficacy and selectivity for different opioid receptors are key factors in its pharmacological profile.

Comparison with Similar Compounds

Structural Variations at Position 17

The 17-position substituent is critical in determining receptor affinity and pharmacological activity. Below is a comparative analysis of key analogs:

*Calculated based on morphinan backbone (C₁₇H₂₁NO) + acetyl group (C₂H₂O).

Receptor Binding and Selectivity

- µ-Opioid Receptor: Methyl (levorphanol) and phenethyl (phenomorphan) substituents enhance µ-affinity, correlating with strong analgesia and addiction liability . The acetyl group may reduce µ-binding due to steric hindrance, as seen in N-acetylated opioids like acetylmorphone .

- κ-Opioid Receptor : Cyclobutylmethyl (butorphan) and allyl (levallorphan) groups favor κ-activity, associated with dysphoria and sedation . The acetyl substituent’s κ-affinity remains uncharacterized but could resemble partial agonists.

- Metabolism : Acetylation at position 17 may slow hepatic degradation compared to methyl groups, as observed in acetylation of other opioids (e.g., heroin vs. morphine) .

Q & A

Basic: What are the established synthetic pathways for 17-substituted morphinan-3-ol derivatives, and how can they inform the synthesis of (±)-17-acetylmorphinan-3-ol?

The synthesis of 17-substituted morphinan-3-ol derivatives typically involves functionalization at the 17-position via alkylation or acylation. For example, 17-(cyclopropylmethyl)morphinan-3-ol (cyclorphan) and 17-(cyclobutylmethyl)morphinan-3-ol (butorphan) are synthesized by reacting morphinan-3-ol precursors with cyclopropanemethanol or cyclobutanemethanol derivatives under basic conditions . Trifluoromethanesulfonate (triflate) intermediates are often used to enhance reactivity at the 17-position . For (±)-17-acetylmorphinan-3-ol, a plausible route involves acetylation of the 17-hydroxyl group using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP). Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize byproducts.

Basic: How can stereochemical configurations of (±)-17-acetylmorphinan-3-ol be resolved and validated experimentally?

Stereochemical validation requires a combination of chiral chromatography, nuclear Overhauser effect (NOE) NMR, and X-ray crystallography. For example:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers.

- NOE NMR : Irradiate protons near stereocenters (e.g., C9, C13, C14) to confirm spatial arrangements .

- X-ray crystallography : Resolve absolute configuration by analyzing crystal structures .

Advanced: How do 17-substituents influence opioid receptor binding affinities, and what pharmacological contradictions arise in (±)-17-acetylmorphinan-3-ol analogs?

Substituents at the 17-position critically modulate receptor selectivity. For instance:

| Compound | δ-Opioid Affinity (Ki, nM) | μ-Opioid Affinity (Ki, nM) | Source |

|---|---|---|---|

| 17-Allylmorphinan-3-ol | 12.5 ± 1.2 | 3.8 ± 0.7 | |

| 17-Methylmorphinan-3-ol | 45.3 ± 4.1 | 8.2 ± 1.1 | |

| 17-(2-Furylethyl)morphinan | 6.7 ± 0.9 | 2.1 ± 0.3 |

Contradictions arise when analogs exhibit high μ-receptor affinity but low analgesic efficacy in vivo, suggesting off-target effects or metabolic instability. For (±)-17-acetylmorphinan-3-ol, resolve discrepancies by:

- Conducting radioligand displacement assays across δ, μ, and κ receptors.

- Performing in vivo pharmacokinetic studies (e.g., plasma half-life, metabolite profiling) .

Advanced: What methodologies differentiate the pharmacological activity of (±)-17-acetylmorphinan-3-ol enantiomers?

Enantiomeric activity can be assessed via:

- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (+)- and (−)-forms.

- Functional assays : Compare cAMP inhibition (μ-receptor) and β-arrestin recruitment (δ-receptor) in transfected HEK293 cells.

- Behavioral studies : Administer enantiomers in rodent models (e.g., tail-flick test) to correlate receptor binding with analgesia .

Methodological: How can impurities in (±)-17-acetylmorphinan-3-ol be quantified to meet USP/Ph.Eur. standards?

Follow USP monographs for morphinan derivatives :

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:phosphate buffer, pH 3.0). Detect impurities at 220 nm.

- LC-MS/MS : Identify trace acetylated byproducts (e.g., 3,17-diacetyl derivatives) via MRM transitions.

- Water content : Karl Fischer titration (<0.5% w/w).

Advanced: How should researchers address contradictions between in vitro receptor affinity and in vivo efficacy data for (±)-17-acetylmorphinan-3-ol?

Contradictions may arise from:

- Metabolic instability : Profile metabolites using liver microsomes and human cytochrome P450 isoforms.

- Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–4) and P-glycoprotein efflux ratios.

- Off-target effects : Perform RNA-seq on treated tissues to identify non-opioid pathways .

Advanced: What structural modifications at the 17-position enhance the therapeutic index of morphinan-3-ol derivatives?

Key modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.